molecular formula C12H14N2O3 B372235 N-(4-nitrophenoxy)cyclohexanimine CAS No. 13680-08-5

N-(4-nitrophenoxy)cyclohexanimine

Cat. No. B372235
Key on ui cas rn: 13680-08-5
M. Wt: 234.25g/mol
InChI Key: CVGURZCSMXENHW-UHFFFAOYSA-N
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Patent
US07601856B2

Procedure details

Following method A, potassium t-butoxide (37 g, 320 mmol) was added in portions to a cooled (2° C.) solution of cyclohexanone oxime (35 g, 300 mmol) in DMF (350 mL). The cooled reaction mixture was stirred for 20 minutes and then 1-chloro-4-nitrobenzene (50 g, 320 mmol) was added in portions. The reaction mixture was stirred at ˜10° C. for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture was concentrated under reduced pressure to remove the DMF and then treated with water (300 mL). The precipitate was collected by filtration and washed with water. Recrystallization of the crude material from isopropanol and column chromatography provided cyclohexanone O-(4-nitro-phenyl)-oxime (48 g). Cyclohexanone O-(4-nitro-phenyl)-oxime (48 g, 205 mmol) was dissolved in warm isopropanol (350 mL) and 12 N hydrochloric acid (94 mL) was added. The reaction mixture was heated to reflux for 3.5 hours and then cooled in an ice bath. The solid was collected by filtration, washed with water and cold isopropanol, and dried in an oven to give 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (33 g, 150 mmol). A mixture of 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (11 g, 50 mmol) and Raney nickel (˜11 g wet weight) in ethanol (200 mL) was hydrogenated at 50 PSI on a Parr shaker overnight. The mixture was filtered through Celite® and the filtrate was concentrated. The crude solid was recrystallized from hexane to give 6,7,8,9-tetrahydro-dibenzofuran-2-YLAMINE (7.6 g). Mp 71-72° C.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10]N=C2CCCCC2)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl>C(O)(C)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:10][C:5]3[CH2:6][CH2:7][CH2:8][CH2:9][C:4]=3[C:8]=2[CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)ON=C1CCCCC1
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
94 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water and cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C3=C(O2)CCCC3)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 150 mmol
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 146.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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